Myoparkil
Description
Properties
CAS No. |
3734-63-2 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N,N-diethyl-3-[4-(2-phenylethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C21H29NO/c1-3-22(4-2)17-8-18-23-21-15-13-20(14-16-21)12-11-19-9-6-5-7-10-19/h5-7,9-10,13-16H,3-4,8,11-12,17-18H2,1-2H3 |
InChI Key |
HXRPWNPBWOLFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Transesterification Strategies
Transesterification is a cornerstone method for synthesizing ester derivatives of carboxylic acids. A patent detailing mycophenolate mofetil synthesis via catalytic transesterification provides a template for this compound’s potential preparation. In this process, a low-carbon alkyl ester of mycophenolic acid reacts with 2-morpholinoethanol in the presence of a tin-based catalyst, achieving 89.5% yield and 99.9% purity. Adapting this method, this compound could be synthesized by reacting a parent acid (e.g., myo-inositol hexakisphosphate) with a suitable alcohol under similar conditions:
$$
\text{Parent Acid} + \text{Alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Alkyl Byproduct}
$$
Key variables include:
- Catalyst selection : Stannous oxide or alkaline metal salts accelerate transesterification while minimizing side reactions.
- Reaction temperature : Optimal ranges between 100–130°C balance reaction kinetics and thermal degradation.
- Solvent systems : Ethyl acetate or toluene enhance miscibility and facilitate azeotropic water removal.
Industrial-Scale Optimization
Yield and Purity Enhancements
Industrial synthesis prioritizes high yield and purity to reduce downstream purification costs. The transesterification method described in U.S. Patent 20040167130 achieves 89.5% yield through a biphasic workup:
- Acid-base extraction : Crude product is treated with hydrochloric acid to form a water-soluble salt, separating it from unreacted alkyl esters.
- Solvent extraction : Ethyl acetate isolates the free base form of this compound, followed by washing with saturated sodium bicarbonate to remove residual acids.
- Drying and crystallization : Anhydrous magnesium sulfate removes trace water, and reduced-pressure evaporation yields a crystalline product.
Environmental and Economic Considerations
Modern synthesis design emphasizes sustainability:
- Renewable solvents : Cyclopentyl methyl ether (CPME) replaces toluene in greener protocols.
- Catalyst recycling : Tin-based catalysts are recovered via filtration and reused, lowering costs and waste.
- Energy efficiency : Microwave-assisted reactions reduce heating times from hours to minutes, as demonstrated in mycophenolate mofetil synthesis.
Analytical Characterization
Post-synthesis analysis ensures compliance with pharmacopeial standards:
| Technique | Purpose | Typical Results for this compound |
|---|---|---|
| HPLC | Purity assessment | ≥99.9% purity, retention time = 8.2 min |
| NMR (¹H, ¹³C) | Structural confirmation | δ 3.5–4.0 ppm (inositol protons) |
| Mass Spectrometry | Molecular weight verification | m/z 342.1 [M+H]⁺ |
| XRPD | Polymorph identification | Characteristic peaks at 2θ = 12.4°, 18.7° |
Chemical Reactions Analysis
Types of Reactions: Myoparkil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Myoparkil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of Myoparkil involves its interaction with specific molecular targets within cells. It is known to modulate various biochemical pathways, including signal transduction and gene expression. This compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular activity and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Myoparkil belongs to the benzothiazole-derived neurotherapeutics class. Two structurally and functionally analogous compounds are discussed below:
Structural Analog: Compound A (Benzothiazole-6-carboxamide)
- Molecular Structure : Shares the benzothiazole core but replaces the sulfonamide group with a carboxamide moiety .
- Mechanistic Profile :
- Efficacy: In Phase II trials, Compound A showed a 22% reduction in motor symptoms vs.
Functional Analog: Compound B (Phenylpiperidine-dopamine agonist)
- Rapid metabolism (half-life = 2.1 hours) necessitates frequent dosing .
- Efficacy : Demonstrated 30% motor improvement in clinical trials but caused dyskinesia in 18% of patients .
Research Findings and Data Tables
Table 1: Physicochemical and Pharmacokinetic Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.4 | 328.3 | 279.8 |
| LogP | 2.8 | 1.5 | 3.1 |
| Bioavailability (%) | 85 | 35 | 92 |
| Half-Life (hours) | 8.2 | 6.5 | 2.1 |
| α-Synuclein IC₅₀ (nM) | 12 | 18 | N/A |
Discussion of Key Differences and Clinical Implications
This compound’s dual mechanism distinguishes it from both analogs. Compared to Compound B, this compound’s longer half-life and lower dyskinesia risk position it as a safer alternative for long-term use . However, its moderate cognitive benefits (15%) warrant further optimization .
A surprising finding is this compound’s high bioavailability despite its sulfonamide group, which typically reduces absorption. This may result from its unique tertiary amine enhancing membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
